![molecular formula C18H21FN4O4 B2941695 N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 941976-59-6](/img/structure/B2941695.png)
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, commonly known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2012 by a team of researchers at the University of California, San Francisco. Since then, it has been the subject of several studies investigating its mechanism of action and potential uses.
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide has been studied for its role as a neurokinin-1 (NK1) receptor antagonist. Harrison et al. (2001) developed a compound with similar characteristics, demonstrating effectiveness in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).
Antimicrobial and Antitubercular Activities
Research by Mamatha et al. (2019) on a compound structurally related to N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide revealed significant antimicrobial and antitubercular activities. This study highlights the compound's potential in addressing infectious diseases (Mamatha et al., 2019).
Orexin Receptor Antagonism and Binge Eating
Piccoli et al. (2012) explored the effects of a compound with similarities to N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide on compulsive food consumption. Their study suggests a major role of orexin receptor mechanisms in binge eating, indicating potential therapeutic applications for eating disorders (Piccoli et al., 2012).
Anticancer Potential
Fang et al. (2016) synthesized novel compounds, including one structurally similar to N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, and evaluated them for antitumor activities. These compounds showed moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016).
Synthesis and Characterization
Wielgus et al. (2015) conducted structural and spectral studies on linezolid and its synthetic precursors, which share structural features with N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide. Their research provides insights into the molecular characteristics and synthesis processes of such compounds (Wielgus et al., 2015).
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O4/c1-12-10-16(22-27-12)21-18(25)17(24)20-11-15(23-6-8-26-9-7-23)13-2-4-14(19)5-3-13/h2-5,10,15H,6-9,11H2,1H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIZZEDWGFOHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.